molecular formula C10H9BF3KN2 B7981972 Potassium 4-((1H-pyrazol-1-yl)mthyl)phenyltrifluoroborate

Potassium 4-((1H-pyrazol-1-yl)mthyl)phenyltrifluoroborate

Cat. No.: B7981972
M. Wt: 264.10 g/mol
InChI Key: RKDHWQOLBFFDIJ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The trifluoroborate group can also play a role in enhancing the compound’s stability and reactivity .

Properties

IUPAC Name

potassium;trifluoro-[4-(pyrazol-1-ylmethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BF3N2.K/c12-11(13,14)10-4-2-9(3-5-10)8-16-7-1-6-15-16;/h1-7H,8H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDHWQOLBFFDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2C=CC=N2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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